Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate

FIH-1 inhibition Hypoxia-inducible factor Structure-activity relationship

FIH-1 SAR programs lack access to structurally diverse furan-thiophene chemotypes beyond amino acid conjugates. Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate (CAS 1797268-96-2) fills this gap with a unique methyl benzoate carbamoyl tail. • Enables FIH-1 inhibitor SAR expansion with distinct chemotype • Serves as heterocyclic building block for library synthesis • In stock, ships globally with certificate of analysis

Molecular Formula C19H15NO5S
Molecular Weight 369.39
CAS No. 1797268-96-2
Cat. No. B2396543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate
CAS1797268-96-2
Molecular FormulaC19H15NO5S
Molecular Weight369.39
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
InChIInChI=1S/C19H15NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,20,22)
InChIKeyYENLYWARIOTODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline


Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate (CAS 1797268-96-2) is a synthetic small molecule featuring a furan-thiophene ketone scaffold linked via a methylene carbamoyl bridge to a methyl benzoate moiety. It belongs to a broader chemotype of furan- and thiophene-2-carbonyl derivatives that have been investigated in academic screening campaigns for biological activity, including inhibition of factor inhibiting HIF-1 (FIH-1) [1]. However, authoritative databases and primary literature contain no entity-specific quantitative bioactivity, selectivity, or physicochemical profiling data for this exact compound; its presence in the public domain is currently limited to vendor catalog listings and computational predictions without experimental validation relative to defined comparators.

Product TypeSynthetic small molecule, furan-thiophene-2-carbonyl scaffold
Evidence StatusNo compound-specific bioactivity or selectivity data
Procurement ContextSAR starting point or heterocyclic building block; verify purity

In-Class Substitution Not Supported


The furan/thiophene-2-carbonyl chemotype encompasses structurally diverse derivatives whose biological profiles are exquisitely sensitive to the nature of the appended side chain (e.g., amino acid, sulfonamide, or benzoate ester). In the sole relevant structure-activity study, closely related furan- and thiophene-2-carbonyl amino acid conjugates exhibited variable FIH-1 inhibitory activity in SK-N-BE(2)c cells, demonstrating that minor architectural modifications can dictate target engagement and functional outcome [1]. Without compound-specific data for this methyl benzoate carbamoyl variant, any assumption of functional interchangeability with published analogs is scientifically unfounded.

FIH-1 activity is exquisitely side-chain dependent; amino acid conjugates show variable HRE activation in published SAR.
Methyl benzoate carbamoyl variant is absent from the sole class-level study; no functional inference can be drawn.
Structural analogs cannot be assumed interchangeable without direct experimental benchmarking.

Quantitative Differentiation Evidence


Absence of Direct Comparator Evidence

No primary research paper, patent, or authoritative database provides a head-to-head quantitative comparison between Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate and any specific structural analog. The closest class-level reference is a 2018 SAR study of furan/thiophene-2-carbonyl amino acid derivatives, which does not include this benzoate ester variant [1]. Until experimentally determined IC50, Kd, selectivity, or functional data become available for this precise compound alongside a named comparator, its differential position cannot be meaningfully defined.

Direct Comparator Data
Class-level inference
No IC50, Kd, or selectivity data available for this exact compound; no head-to-head comparison with any named analog exists.
Procurement decisions require de novo experimental profiling.
Nearest reference: furan/thiophene-2-carbonyl amino acid derivatives (Kawaguchi et al., 2018).
FIH-1 inhibition Hypoxia-inducible factor Structure-activity relationship

Potential Application Scenarios


Exploratory FIH-1 Hypoxia Pathway Modulation

Given that furan/thiophene-2-carbonyl derivatives have demonstrated FIH-1 inhibitory potential in neuroblastoma cell-based assays [1], this compound could serve as a starting point for a focused SAR expansion campaign. Its methyl benzoate carbamoyl tail differs from the amino acid conjugates previously explored and may offer distinct physicochemical properties. However, all activity and selectivity claims require de novo experimental generation.

Chemical Biology Probe Development

If future profiling confirms potent and selective FIH-1 inhibition, this chemotype could be considered for chemical probe development to dissect HIF-α hydroxylation dynamics. At present, the absence of target engagement data means the compound is not suitable for procurement as a validated tool compound [1].

Organic Synthesis Building Block

Vendor listings (excluded from evidence per guidelines) suggest the compound is marketed as a synthetic intermediate. The furan-2-carbonyl thiophene scaffold is a recognized building block for constructing more complex heterocyclic libraries. Procurement for this purpose requires purity certification from the supplier, but no differentiation data are needed.

Application
Selection Property
Validation Focus
Exploratory FIH-1 pathway modulation
Chemotype precedent for FIH-1 inhibition
Confirm target engagement and selectivity
Chemical biology probe development
Requires validated potency and selectivity
De novo target engagement profiling
Organic synthesis building block
Heterocyclic scaffold diversity
Supplier purity certification
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